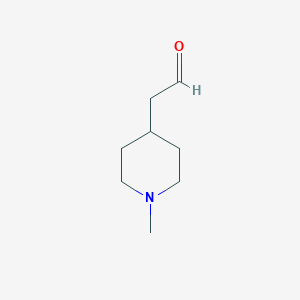

(1-Methylpiperidin-4-YL)acetaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(1-methylpiperidin-4-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-9-5-2-8(3-6-9)4-7-10/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBGFQHGJXQUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616672 | |

| Record name | (1-Methylpiperidin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10333-64-9 | |

| Record name | (1-Methylpiperidin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methylpiperidin 4 Yl Acetaldehyde and Its Precursors/derivatives

Strategies for Piperidine (B6355638) Ring Functionalization

The piperidine moiety is a prevalent structural motif in a vast number of pharmaceuticals and natural products. Consequently, the development of novel and efficient methods for its functionalization is a central theme in synthetic chemistry. Modern approaches aim to construct these three-dimensional structures to enhance interaction with biological targets and improve physicochemical properties.

Biocatalytic Approaches to N-Heterocycle Modification

In the quest for sustainable and highly selective chemical transformations, biocatalysis has emerged as a powerful tool. For the modification of N-heterocycles like piperidine, enzymatic processes offer high regio- and enantioselectivity under mild reaction conditions. A prominent strategy involves the use of hydroxylase enzymes for C-H oxidation. This method introduces a hydroxyl group onto the piperidine ring at a specific position, creating a versatile chemical handle for further derivatization. This biocatalytic hydroxylation is analogous to electrophilic aromatic substitution in flat, aromatic systems, providing a strategic entry point for functionalization.

Table 1: Enzymes in Piperidine Functionalization

| Enzyme | Type | Application | Reference |

|---|---|---|---|

| trans-4-proline hydroxylase (trans-P4H) | Hydroxylase | C-H oxidation of 2-carboxylated piperidines | |

| Engineered proline-4-hydroxylase (P4H810) | Hydroxylase | C-H oxidation of piperidines | |

| Ectoine 5-hydroxylase (SaEctD) | Hydroxylase | Hydroxylation of 3-carboxylated piperidine |

Radical Cross-Coupling in Piperidine Synthesis

Following initial functionalization, such as biocatalytic oxidation, radical cross-coupling reactions provide a modular and powerful method for building molecular complexity. This approach has been effectively combined with biocatalysis to streamline the synthesis of highly substituted, three-dimensional piperidine derivatives. The hydroxylated intermediates produced via enzymatic oxidation can undergo reactions like Ni-electrocatalytic decarboxylative cross-coupling. This allows for the chemoselective coupling of the hydroxypiperidine with various partners, such as aryl iodides, to form new carbon-carbon bonds.

This two-stage process of biocatalytic oxidation followed by radical cross-coupling dramatically simplifies the construction of complex piperidines, often reducing synthetic sequences from 7-17 steps down to just 2-5. This strategy avoids the need for costly precious metal catalysts like palladium and circumvents additional steps for protecting group manipulation, representing a significant advancement in efficiency and cost-effectiveness for medicinal chemistry.

Asymmetric Synthetic Routes for Chiral Piperidine Moieties

The synthesis of enantiomerically pure piperidines is of critical importance, as the stereochemistry of a molecule dictates its biological activity. Several advanced asymmetric strategies have been developed to access these chiral scaffolds.

One effective method involves an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction. This approach has been used to produce enantiopure piperidines with yields up to 92% and excellent chirality retention (ee > 95%). Another powerful technique is the rhodium-catalyzed asymmetric reductive Heck reaction. This process couples aryl, heteroaryl, or vinyl boronic acids with a protected pyridine derivative to generate 3-substituted tetrahydropyridines in high yield and enantioselectivity, which are then reduced to the corresponding chiral piperidines.

Chemo-enzymatic methods also play a crucial role. A stereoselective one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined piperidines. These diverse approaches provide a robust toolkit for accessing a wide array of enantioenriched piperidine derivatives.

Table 2: Comparison of Asymmetric Synthetic Routes to Chiral Piperidines

| Method | Key Reagents/Catalysts | Stereochemical Control | Reference |

|---|---|---|---|

| NAE Condensation | Chiral amine auxiliary | Exocyclic chirality induction | |

| Reductive Heck Reaction | Rhodium(I) complex, Chiral ligand | Asymmetric carbometalation | |

| Chemo-enzymatic Cascade | Amine oxidase, Ene imine reductase | Stereoselective enzymatic reduction |

Formation of the Acetaldehyde (B116499) Moiety

The introduction of the acetaldehyde functional group (-CH₂CHO) onto the piperidine ring requires precise control of reactivity and functional group transformations.

Carbonyl Group Introduction and Modification Strategies

The carbonyl group is a cornerstone of organic synthesis, and numerous methods exist for its introduction. The synthesis of an aldehyde can be achieved through several reliable transformations. A common and effective method is the oxidation of a primary alcohol using reagents like pyridinium chlorochromate (PCC). For the synthesis of (1-Methylpiperidin-4-YL)acetaldehyde, a logical precursor would be (1-methylpiperidin-4-yl)ethanol, which could be selectively oxidized to the desired aldehyde.

Alternatively, the aldehyde can be formed via the reduction of a carboxylic acid derivative, such as an ester or an acyl chloride. Reagents like diisobutylaluminium hydride (DIBAL-H) are particularly useful for the partial reduction of esters to aldehydes at low temperatures. In the context of multi-step synthesis, the carbonyl group may need to be protected to prevent unwanted reactions. Acetals are commonly used as protecting groups for aldehydes and ketones, as they are stable to many reagents but can be readily removed under acidic aqueous conditions.

Table 3: Key Reactions for Aldehyde Synthesis

| Reaction Type | Precursor Functional Group | Typical Reagent(s) | Reference |

|---|---|---|---|

| Oxidation | Primary Alcohol | Pyridinium chlorochromate (PCC) | |

| Reduction | Ester, Acyl Chloride, Nitrile | Diisobutylaluminium hydride (DIBAL-H) | |

| Ozonolysis | Alkene | Ozone (O₃), followed by a reductive workup |

Regioselective Synthesis of α,β-Unsaturated Aldehydes from Precursors

While the target compound is a saturated aldehyde, the synthesis of α,β-unsaturated aldehydes offers a strategic pathway to access it and its derivatives. These unsaturated compounds can be subsequently reduced to the corresponding saturated aldehydes. An efficient and regioselective synthesis of α,β-unsaturated aldehydes has been reported from β-hydroxynitriles using DIBAL-H in a reaction promoted by piperidine. This process involves a concomitant reduction-elimination reaction.

Organocatalysis also provides powerful tools for these transformations. For instance, the α-alkylation of α,β,γ,δ-unsaturated aldehydes can be achieved with high regioselectivity using simple secondary amines like pyrrolidine as a catalyst. This allows for the introduction of substituents at the α-position of the aldehyde. Furthermore, chiral γ-hydroxy-α,β-unsaturated aldehydes can be synthesized from cyclic precursors like 4-(2-hydroxyethyl)-5-alkyl-1,3-dioxolan-2-ones using an oxidizing agent such as 2-iodoxybenzoic acid (IBX). The resulting unsaturated aldehyde can then be hydrogenated to yield the final saturated product.

Multi-component Reactions and One-Pot Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. researchgate.net These one-pot syntheses streamline synthetic sequences by minimizing intermediate isolation and purification steps. nih.gov

While a direct multi-component synthesis of this compound is not extensively documented, the principles of MCRs are widely applied to the synthesis of highly functionalized piperidine rings. For instance, a four-component condensation has been successfully employed for the one-pot synthesis of highly substituted piperid-4-ones. nih.gov Such strategies could be conceptually adapted, where a precursor to the acetaldehyde moiety is one of the components in the reaction. The Hantzsch dihydropyridine synthesis, a classic pseudo four-component reaction, exemplifies the power of MCRs in constructing nitrogen-containing heterocycles. mdpi.com The mechanism often involves a cascade of reactions, such as Knoevenagel condensation, Michael addition, and cyclocondensation, all occurring in a single pot. mdpi.com

The Ugi and Passerini reactions are other cornerstone MCRs that have been utilized in the synthesis of complex molecules, including those with piperidine scaffolds. rug.nlnih.gov These isocyanide-based MCRs allow for the rapid assembly of diverse molecular architectures. nih.gov The development of novel MCRs continues to be an active area of research, with the potential to provide more direct and efficient routes to complex piperidine derivatives. researchgate.net

Catalytic Methodologies in Synthesis

Catalysis is a fundamental pillar of modern organic synthesis, offering pathways to new transformations with high efficiency and selectivity. Both metal-catalyzed and organocatalytic methods have been pivotal in the synthesis of piperidine-containing compounds.

Transition metal-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the construction of complex molecules. mdpi.commerckmillipore.com Palladium-catalyzed reactions, in particular, have been extensively used in the synthesis of piperidine derivatives. nih.govjst.go.jp

Palladium(II)-catalyzed diastereoselective cyclization has been effectively used to construct the cis-2,6-disubstituted piperidin-3-ol scaffold, a key intermediate in the synthesis of piperidine alkaloids. nih.govjst.go.jp This methodology highlights the ability of metal catalysts to control stereochemistry during ring formation. Furthermore, copper-catalyzed intramolecular C-H amination has been developed for the synthesis of both pyrrolidines and piperidines, demonstrating the versatility of metal catalysis in forming nitrogen-containing rings. acs.org

Cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are indispensable for the derivatization of the piperidine core. merckmillipore.comresearchgate.net These reactions allow for the introduction of a wide range of substituents onto the piperidine ring or its side chains, enabling the synthesis of diverse analogues of this compound. For example, a palladium-catalyzed Suzuki cross-coupling was a key step in the synthesis of a chiral 3-aryl piperidine. researchgate.net The development of new ligands and catalysts continues to expand the scope and efficiency of these transformations. nih.gov

Table 1: Examples of Metal-Catalyzed Reactions in Piperidine Synthesis

| Reaction Type | Catalyst | Substrate/Precursor Example | Product Scaffold |

| Diastereoselective Cyclization | Pd(II) | Acyclic aminoalkene | cis-2,6-disubstituted piperidin-3-ol |

| Intramolecular C-H Amination | Copper | N-fluoride amides | Piperidine |

| Suzuki Cross-Coupling | Palladium | Bromosulfone and pyridyl borane | 3-Aryl piperidine |

| Negishi Cross-Coupling | Palladium | 4-bromo-1-chloroisoquinoline | [4,7']bis-isoquinolinyl |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal catalysis. nih.govrsc.org This field has seen rapid development, with many reactions relying on enamine and iminium ion intermediates. rsc.org Proline and its derivatives are prominent organocatalysts that have been successfully used in asymmetric Mannich reactions to produce chiral piperidines. rsc.orgacs.org

A biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids has been achieved with high enantioselectivity using L-proline as the catalyst. acs.org This approach mimics natural biosynthetic pathways. rsc.org Furthermore, an O-TMS protected diphenylprolinol has been used to catalyze a domino Michael addition/aminalization process to synthesize polysubstituted piperidines with excellent enantioselectivity, forming four contiguous stereocenters in a single step. nih.govacs.org

Piperidine itself can act as a catalyst in various transformations. For instance, piperidine-promoted regioselective synthesis of α,β-unsaturated aldehydes from β-hydroxynitriles has been reported. researchgate.netresearchgate.net This reaction proceeds via a concomitant reduction-elimination mechanism. researchgate.net In the Knoevenagel condensation, piperidine catalyzes the reaction between an aldehyde and an active methylene (B1212753) compound, proceeding through iminium and enolate intermediates. acs.org

Table 2: Organocatalytic Approaches in Piperidine and Aldehyde Synthesis

| Catalyst | Reaction Type | Substrate Examples | Product Type |

| L-proline | Asymmetric Mannich reaction | Δ1-piperideine, ketones | 2-Substituted piperidines |

| O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Aldehydes, nitroolefins | Polysubstituted piperidines |

| Piperidine | Reduction-elimination | β-hydroxynitriles | α,β-unsaturated aldehydes |

| Piperidine | Knoevenagel condensation | Benzaldehyde, acetylacetone | α,β-unsaturated carbonyl compound |

Stereoselective Synthesis and Chiral Control in Analogue Preparation

The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. nih.gov

Asymmetric synthesis of piperidines can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and chiral starting materials. nih.govresearchgate.net For example, an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction has been developed for the asymmetric synthesis of substituted NH-piperidines. researchgate.net The resolution of racemic mixtures is another common approach to obtain enantiomerically pure piperidine derivatives. google.comgoogleapis.com For instance, (S)-(+)-camphorsulfonic acid has been used as a resolving agent for piperidine-2-ethanol. google.com

Gold-catalyzed cyclization of N-homopropargyl amides has been utilized in a one-pot, modular, and stereoselective synthesis of piperidin-4-ols. nih.gov This method allows for the creation of multiple stereocenters with high diastereoselectivity. nih.gov Chemo-enzymatic methods are also gaining prominence for the synthesis of chiral piperidines, combining the selectivity of biocatalysts with the versatility of chemical synthesis. nih.gov

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. mdpi.com

Key green chemistry approaches include the use of alternative energy sources like microwave irradiation and ultrasonication, which can significantly enhance reaction rates and reduce reaction times. encyclopedia.pubnih.gov Solvent-free reaction conditions, such as grinding and ball milling, are also being explored to minimize waste and environmental impact. nih.gov

The use of recyclable catalysts, safer solvents (such as water or ionic liquids), and designing reactions with high atom economy are central tenets of green chemistry. researchgate.net For the synthesis of this compound and its derivatives, applying these principles could involve developing catalytic reactions that proceed under mild conditions, utilizing benign solvents, and minimizing the number of synthetic steps through one-pot or tandem reactions. mdpi.com The ultimate goal is to create more sustainable and environmentally friendly synthetic routes. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Methylpiperidin 4 Yl Acetaldehyde

Electrophilic Properties of the Aldehyde Functionality

The chemical behavior of (1-Methylpiperidin-4-YL)acetaldehyde is largely dictated by the aldehyde functional group (-CHO). The carbonyl carbon in the aldehyde group is sp² hybridized and forms a polar double bond with a highly electronegative oxygen atom. This polarity results in a significant partial positive charge on the carbonyl carbon, rendering it an electrophilic center susceptible to attack by nucleophiles. nih.govpressbooks.pub Aldehydes are generally more reactive towards nucleophilic attack than ketones due to both electronic and steric factors. libretexts.org Electronically, the presence of only one alkyl group (and one hydrogen) in aldehydes is less effective at stabilizing the partial positive charge of the carbonyl carbon compared to the two alkyl groups in ketones. quora.com Sterically, the smaller hydrogen atom in aldehydes presents less hindrance to an incoming nucleophile compared to a second alkyl group in a ketone. pressbooks.publibretexts.org

The quintessential reaction of aldehydes is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the C=O pi bond to break and the carbon to rehybridize from sp² to sp³. This results in a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol product. pressbooks.pub The reaction can be catalyzed by either acid or base. libretexts.org Base catalysis increases the nucleophilicity of the nucleophile, while acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. libretexts.orgyoutube.com

Depending on the basicity of the attacking nucleophile, these addition reactions can be reversible or irreversible. masterorganicchemistry.com Strong nucleophiles, such as Grignard reagents or hydride donors, lead to irreversible additions. masterorganicchemistry.com Weaker nucleophiles like water, alcohols, and cyanide typically result in a reversible equilibrium. masterorganicchemistry.combham.ac.uk

Michael-type additions, also known as 1,4-conjugate additions, are characteristic reactions of α,β-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org This reaction involves the addition of a nucleophile (a Michael donor) to the β-carbon of an activated alkene (a Michael acceptor). masterorganicchemistry.comlibretexts.org The electrophilicity of the β-carbon arises from the conjugation of the carbon-carbon double bond with the electron-withdrawing carbonyl group. youtube.com

This compound is classified as a saturated aldehyde. wikipedia.org Its structure consists of an acetaldehyde (B116499) moiety linked to the piperidine (B6355638) ring via a methylene (B1212753) bridge, lacking a carbon-carbon double bond in conjugation with the carbonyl group. Consequently, this compound does not possess a suitable Michael acceptor site and therefore does not undergo Michael-type addition reactions. Its reactivity is confined to direct (1,2-) nucleophilic addition at the carbonyl carbon.

Role of the Piperidine Nitrogen in Reaction Pathways

Intramolecular Catalysis : The tertiary amine can function as an internal base catalyst. mdpi.com It can deprotonate nearby acidic protons or activate nucleophiles, potentially accelerating reactions involving the aldehyde group. For example, in a hydration reaction, the piperidine nitrogen could facilitate the deprotonation of an attacking water molecule, enhancing its nucleophilicity.

Proton Scavenger : In reactions that produce acidic byproducts, the basic nitrogen can act as a proton scavenger, preventing a decrease in pH that might otherwise inhibit the reaction or cause side reactions.

Direct Participation : The nitrogen itself can act as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon. This can lead to the formation of cyclic intermediates, as discussed in the following section.

Modulation of Electrophilicity : Under acidic conditions, the piperidine nitrogen can be protonated to form a quaternary ammonium (B1175870) ion. This introduces a positive charge, which can exert an electron-withdrawing inductive effect, potentially increasing the electrophilicity of the nearby aldehyde carbon and accelerating nucleophilic attack.

Intramolecular Cyclization and Rearrangement Mechanisms

The proximity of the nucleophilic piperidine nitrogen to the electrophilic aldehyde carbon in this compound allows for the possibility of intramolecular reactions. One such plausible pathway is an intramolecular cyclization via nucleophilic attack of the tertiary amine nitrogen on the carbonyl carbon. frontiersin.org

This process would lead to the formation of a zwitterionic tetrahedral intermediate. Subsequent intramolecular proton transfer from a carbon adjacent to the newly formed ammonium center to the alkoxide oxygen would yield a bicyclic hemiaminal-like structure (an amino alcohol). acs.org This type of cyclization is often reversible and its equilibrium position is dependent on factors such as solvent, pH, and temperature. While specific studies on this molecule are limited, the formation of such bicyclic systems from functionalized piperidines is a known synthetic strategy. acs.org Cases of intramolecular cyclizations involving a nucleophilic aldehyde attacking an electrophilic ketone have also been documented, highlighting the feasibility of such ring-forming reactions. uniroma1.itresearchgate.net

Reaction Kinetics and Thermodynamic Considerations

The kinetics of nucleophilic additions to this compound are influenced by both the inherent reactivity of the aldehyde and the structural features of the piperidine moiety. The rate of reaction is generally first-order with respect to the aldehyde. rsc.org

Thermodynamics : The position of equilibrium in reversible nucleophilic additions is governed by the relative thermodynamic stability of the reactants and products. youtube.com For the hydration of aldehydes, the equilibrium constant (K_eq) is sensitive to electronic and steric effects. libretexts.orgcolby.edu Electron-withdrawing groups attached to the carbonyl increase K_eq, while bulky, electron-donating alkyl groups decrease it. libretexts.org For this compound, the alkyl substituent would be expected to slightly disfavor hydrate (B1144303) formation compared to formaldehyde, but the potential for intramolecular hydrogen bonding involving the piperidine nitrogen in the product could shift the equilibrium toward the hydrate.

Mechanism of Action in Selective Adduction with Biomolecules

Aldehydes are known to be reactive electrophiles that can covalently modify biological macromolecules such as proteins, lipids, and DNA. researchgate.netmdpi.com This reactivity is a key aspect of the toxicity of many aldehydes. nih.gov The primary mechanism for the adduction of this compound with proteins involves the formation of an imine, commonly known as a Schiff base. researchgate.netuokerbala.edu.iq

The process is initiated by the nucleophilic attack of a primary amine group from a protein, typically the ε-amino group of a lysine (B10760008) residue, on the electrophilic carbonyl carbon of the aldehyde. researchgate.netresearchgate.net This addition reaction forms an unstable carbinolamine or hemiaminal intermediate. researchgate.netnih.gov This is followed by an acid-catalyzed dehydration (elimination of a water molecule), resulting in the formation of a stable carbon-nitrogen double bond (C=N) of the imine. uokerbala.edu.iqnih.gov The reaction is reversible, but the resulting Schiff base can be stabilized by the surrounding protein environment or undergo further reactions. nih.gov Other nucleophilic residues on proteins, such as the sulfhydryl group of cysteine or the imidazole (B134444) side chain of histidine, can also be targets for covalent modification by aldehydes. researchgate.netnih.gov

Biological and Pharmacological Research on 1 Methylpiperidin 4 Yl Acetaldehyde Derivatives

Investigations into Biological Activities of Piperidine-Aldehyde Conjugates

The versatile structure of the piperidine (B6355638) nucleus has made it a valuable scaffold in medicinal chemistry. nih.gov Its derivatives are integral to more than twenty classes of pharmaceuticals and are found in many natural alkaloids. nih.govnih.gov The biological significance of these compounds spans a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and effects on the neurological and cardiovascular systems. biointerfaceresearch.comnih.govijnrd.org

Antimicrobial Research

Piperidine derivatives have been a significant focus of antimicrobial research due to their potential to combat a variety of pathogenic microorganisms. biointerfaceresearch.comresearchgate.net Studies have demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net

For instance, newly synthesized piperidine derivatives were tested for their antibacterial efficacy against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com The disc diffusion method is commonly employed to evaluate this activity, with results often compared against standard antibiotics like chloramphenicol. biointerfaceresearch.comresearchgate.net In one study, certain piperidine derivatives showed moderate to excellent antibacterial activity, with one compound demonstrating good activity against Staphylococcus aureus when compared to the standard drug. biointerfaceresearch.com

Further research into halogenated benzene (B151609) derivatives substituted with piperidine has also shown antimicrobial potential. nih.gov Specific compounds, such as 2,6-dipiperidino-1,4-dihalogenobenzenes, inhibited the growth of a panel of test strains including S. aureus, Bacillus subtilis, Yersinia enterocolitica, E. coli, Klebsiella pneumoniae, and the fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov Similarly, a series of methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives were synthesized and screened for their antimicrobial properties. researchgate.net

The addition of other chemical moieties, such as thiosemicarbazone to a piperidin-4-one core, has been shown to enhance antimicrobial effects, yielding compounds with significant activity compared to standards like ampicillin. biomedpharmajournal.org

| Compound Type | Test Organism | Observed Activity |

|---|---|---|

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate derivatives | Staphylococcus aureus (Gram +) | Good activity compared to chloramphenicol. biointerfaceresearch.com |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate derivatives | Escherichia coli (Gram -) | Active against the strain. biointerfaceresearch.com |

| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus, E. coli, Bacillus subtilis | Good activity compared to ampicillin. biomedpharmajournal.org |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus, B. subtilis, E. coli, K. pneumoniae | Inhibited growth with MIC values of 32-512 µg/ml. nih.gov |

Anticancer Research

The piperidine scaffold is a key component in a variety of compounds investigated for their anticancer properties. nih.govnih.gov Research has shown that piperidine derivatives can exhibit cytotoxic effects against a range of human cancer cell lines. nih.govnih.gov

In a comprehensive study, twenty-five different piperidine derivatives were evaluated for their antitumor potential. nih.gov The PC-3 prostate cancer cell line was found to be the most sensitive to these compounds. nih.gov Notably, two derivatives demonstrated particularly high activity against this cell line, with GI50 (concentration for 50% growth inhibition) values of 6.3 and 6.4 μg/mL. nih.gov These compounds were also found to be considerably more toxic to cancer cells than to normal human keratinocyte (HaCaT) cells, indicating a degree of tumor selectivity. nih.gov The mechanism of action for some of these derivatives is believed to be related to their ability to interact with ctDNA, preferably through intercalation. nih.gov

Another class of derivatives, 3,5-bis(benzylidene)-4-piperidones, have been prepared and tested for cytotoxicity. nih.gov These compounds were generally highly toxic to human oral cancer cell lines (Ca9-22, HSC-2, HSC-4) while being less so towards non-malignant oral cells like human gingival fibroblasts (HGF), demonstrating tumor-selective toxicity. nih.gov One specific derivative in this series showed selective toxicity exceeding that of established anticancer drugs doxorubicin (B1662922) and melphalan. nih.gov The mode of action for these compounds involved the inhibition of mitosis and an increase in the subG1 population, suggesting the induction of apoptosis. nih.gov

Furthermore, studies on 1-alkylpiperidine N-oxides have shown that their cytotoxic activity in Ehrlich ascites carcinoma (EAC) cells is influenced by the length of the alkyl chain, with an optimal length of 12-15 carbon atoms. nih.gov

| Compound Class | Cancer Cell Line | Activity Metric (GI₅₀) |

|---|---|---|

| Piperidine Derivative 1 | PC-3 (Prostate) | 6.3 µg/mL. nih.gov |

| Piperidine Derivative 25 | PC-3 (Prostate) | 6.4 µg/mL. nih.gov |

| 3,5-bis(4-methylbenzylidene)-2,2,6,6-tetramethyl-4-piperidone (2e) | Ca9-22 (Oral) | Highly specific for oral cancer cells. nih.gov |

| 3,5-bis[4-(trifluoromethyl)benzylidene]-2,2,6,6-tetramethyl-4-piperidone (2r) | Ca9-22 (Oral) | Selective toxicity exceeded doxorubicin. nih.gov |

| 1-Decylpiperidine N-oxide | Ehrlich Ascites Carcinoma (EAC) | Inhibited incorporation of precursors into macromolecules. nih.gov |

Anti-inflammatory Research

Piperidine and its derivatives have been identified as possessing significant anti-inflammatory properties. scielo.org.mxnih.gov The natural alkaloid piperine (B192125), which contains a piperidine moiety, is a well-known example and has been studied for its effects on inflammatory pathways. nih.gov

Research has demonstrated that piperine can inhibit the activation of nuclear factor-κB (NF-κB), a key transcription factor involved in the inflammatory response. nih.gov This inhibition prevents the expression of cell adhesion molecules on endothelial cells that are induced by tumor necrosis factor-alpha (TNF-α), a critical step in the migration of inflammatory cells to sites of inflammation. nih.gov

Synthetic piperidine derivatives have also been evaluated for their anti-inflammatory potential. In one study, piperidine-derived α,β-unsaturated amides, similar in structure to piperlotines, were tested in in vivo acute inflammation models. scielo.org.mx A trifluoromethyl derivative showed remarkable anti-inflammatory activity, comparable or even superior to the commercial anti-inflammatory drug indomethacin, when tested in a carrageenan-induced edema model in mice. scielo.org.mx Structure-activity relationship studies indicated that the substitution pattern on the aromatic ring was a strong determinant of this activity. scielo.org.mx

| Compound Type | Inflammation Model | Observed Effect |

|---|---|---|

| Piperine | TNF-α induced inflammation | Inhibited NF-κB activation. nih.gov |

| Piperlotine-like trifluoromethyl derivative (6) | Carrageenan-induced edema (mice) | Edema inhibition of 59.8%, comparable to Indomethacin (58.4%). scielo.org.mx |

| Piperlotine-like nitro derivative (5) | Carrageenan-induced edema (mice) | Lower edema inhibition (25.3%). scielo.org.mx |

Antiviral and Antifungal Research

The investigation of piperidine derivatives has extended to their efficacy against viral and fungal pathogens. ijnrd.org The structural versatility of the piperidine ring allows for modifications that can lead to potent antifungal and, to a lesser extent, antiviral activities. nih.govmdpi.com

In the realm of antifungal research, thiosemicarbazone derivatives of piperidin-4-ones have shown particularly promising results. biomedpharmajournal.org These compounds were found to have significant antifungal activity against a range of fungi, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org The addition of the thiosemicarbazone group to the piperidine-4-one structure was noted to greatly enhance the antifungal effect. biomedpharmajournal.org

Other studies have synthesized novel piperidine derivatives and tested them against various fungal strains. academicjournals.orgresearchgate.net While some compounds showed no activity against species like Fusarium verticilliodes, others displayed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net Furthermore, analogues of the antimalarial drug mefloquine, which contains a piperidine ring, have been synthesized and assayed for antifungal properties. nih.gov All four stereoisomers of one such analogue retained potent activity, with MIC values of 1 and 4 μg/mL against Cryptococcus neoformans and C. albicans, respectively, for the erythro enantiomers. nih.gov

While less common, antiviral activity has also been reported for compounds containing the piperidine scaffold, often as part of a broader antimicrobial screening. ijnrd.org

| Compound Class | Fungal Strain | Activity Metric (MIC) |

|---|---|---|

| Thiosemicarbazone derivatives of piperidin-4-one | C. albicans, M. gypseum, T. rubrum | Significant activity, with MIC values ranging from 6.25 to 25 µg/mL. biomedpharmajournal.org |

| Mefloquine Analogue (erythro enantiomers) | Cryptococcus neoformans | 1 µg/mL. nih.gov |

| Mefloquine Analogue (erythro enantiomers) | Candida albicans | 4 µg/mL. nih.gov |

| Mefloquine Analogue (threo enantiomers) | Cryptococcus neoformans | 2 µg/mL. nih.gov |

| Mefloquine Analogue (threo enantiomers) | Candida albicans | 8 µg/mL. nih.gov |

Neurological and Central Nervous System Research

The piperidine nucleus is a cornerstone in the development of drugs targeting the central nervous system (CNS). nih.gov Several clinically important medications for neurological and psychiatric disorders are built upon this heterocyclic scaffold. nih.gov

Examples include Donepezil, a reversible inhibitor of acetylcholinesterase used in the treatment of Alzheimer's disease, and Pipamperone, an antipsychotic indicated for schizophrenia. nih.gov The presence of the piperidine ring in these molecules is crucial for their pharmacological activity. Haloperidol, another antipsychotic, also features a piperidine structure, and its analogues have been developed as antagonists for the σ1 receptor, which is implicated in pain regulation. nih.gov This has led to the development of novel piperidine propionamide (B166681) derivatives designed as dual agonists of μ-opioid and σ1 receptors for potential use in pain management. nih.gov These examples highlight the privileged role of the piperidine framework in designing molecules that can interact with various CNS targets.

Cardiovascular System Effects Research

Derivatives of 1-methylpiperidine (B42303) have been specifically investigated for their effects on the cardiovascular system. nih.gov One such compound, 1-methyl-4-(1-naphthylvinyl)piperidine (B218991) (B-120), was shown to produce a dose-related decrease in blood pressure in cats. nih.gov Further investigation into its mechanism suggested that this hypotensive effect is related to the blockade of calcium channels. nih.gov The compound was observed to decrease calcium flux in isolated cortical synaptosomes, which likely contributes to its ability to lower blood pressure. nih.gov

The broader class of piperidine derivatives has also been associated with various cardiovascular effects, including potential cardiotoxicity with some compounds. mdpi.com Conversely, cardioprotective effects have also been noted. nih.gov For example, the natural compound piperine has been reported to exhibit cardioprotective activity by regulating lipid metabolism, inflammation, and oxidative stress. nih.gov It has also been shown to lower blood pressure and heart rate in animal models. nih.gov

Aldehydes as a chemical class have also been linked to cardiovascular effects, with some studies suggesting they can induce hypercontraction in blood vessel walls and increase the risk of vasospasm. nih.gov This underscores the importance of understanding the full pharmacological profile of piperidine-aldehyde conjugates.

| Compound | Effect | Animal Model | Proposed Mechanism |

|---|---|---|---|

| 1-methyl-4-(1-naphthylvinyl)piperidine (B-120) | Dose-related decrease in blood pressure. nih.gov | Cat | Blockade of calcium channels. nih.gov |

| Piperine | Cardioprotective, lowers blood pressure and heart rate. nih.gov | Rat | Regulation of lipid metabolism, inflammation, and oxidative stress. nih.gov |

Role in Endogenous Biological Processes and Metabolism

The formation of reactive aldehydes, a class of compounds to which (1-Methylpiperidin-4-YL)acetaldehyde belongs, is a significant consequence of oxidative stress within biological systems. A primary pathway for the generation of such aldehydes is through lipid peroxidation. nih.govresearchgate.net This process is initiated when pro-oxidants, such as free radicals, abstract a hydrogen atom from a polyunsaturated fatty acid (PUFA), leading to the formation of a lipid radical. researchgate.net This radical then reacts with molecular oxygen to create a lipid peroxyl radical, which can propagate a chain reaction by abstracting a hydrogen from another lipid molecule, thereby forming a lipid hydroperoxide. nih.govresearchgate.net

These lipid hydroperoxides are unstable and can decompose into a variety of secondary products, including highly reactive aldehydes like 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA). nih.govnih.gov While direct evidence for the in vivo formation of this compound specifically through lipid peroxidation is not detailed in the provided research, the general mechanism provides a plausible route for the generation of various aldehyde structures. The decomposition of larger lipid structures can yield a complex mixture of aldehydes that play significant roles in cellular signaling and pathology. nih.gov

Beyond lipid peroxidation, aldehydes are also formed through other metabolic pathways. For instance, acetaldehyde (B116499), a structural analogue, is the primary metabolite of ethanol (B145695) oxidation. This conversion is catalyzed mainly by the enzyme alcohol dehydrogenase (ADH) in the liver's cytosol and, to a lesser extent, by the microsomal ethanol-oxidizing system (MEOS), primarily involving the cytochrome P450 2E1 (CYP2E1) enzyme, and catalase. mdpi.comresearchgate.netmdpi.com These pathways highlight the enzymatic machinery capable of producing aldehydes from various precursors within the body.

Once formed, aldehydes are primarily metabolized by a superfamily of enzymes known as aldehyde dehydrogenases (ALDHs). nih.gov These enzymes are critical for detoxifying both endogenous and exogenous aldehydes by catalyzing their irreversible oxidation to the corresponding carboxylic acids. nih.govfrontiersin.org The human ALDH superfamily consists of 19 known isozymes with varying substrate specificities and subcellular locations. nih.gov

The most well-studied interaction is that of acetaldehyde with ALDH2, a mitochondrial enzyme responsible for the bulk of its oxidation to acetate. nih.govnih.govnih.gov This reaction is NAD⁺-dependent and is crucial for preventing the accumulation of toxic acetaldehyde. nih.gov Genetic polymorphisms in the ALDH2 gene, particularly the ALDH2*2 allele common in East Asian populations, result in a significantly less effective enzyme, leading to acetaldehyde accumulation and the characteristic alcohol flush reaction. nih.govnih.gov Other ALDH isoenzymes, such as ALDH1A1 and ALDH1B1, can also contribute to acetaldehyde oxidation. nih.gov The substrate specificity of different ALDH isozymes is determined by the size and shape of their substrate entry channels, allowing them to process a wide range of small and large aldehydes. frontiersin.org

The metabolism of aldehydes is a critical detoxification process, as their high reactivity can lead to the formation of adducts with proteins and DNA, disrupting cellular function. nih.gov The balance between the activity of aldehyde-producing enzymes like ADH and aldehyde-metabolizing enzymes like ALDHs is therefore crucial for maintaining cellular homeostasis. nih.gov

Table 1: Key Enzymes in Aldehyde Metabolism

| Enzyme Family | Primary Function | Key Isozyme(s) | Location | Cofactor |

| Alcohol Dehydrogenase (ADH) | Oxidation of alcohols to aldehydes | ADH1 | Cytosol | NAD⁺ |

| Cytochrome P450 (CYP) | Oxidation of ethanol to acetaldehyde (MEOS pathway) | CYP2E1 | Microsomes | NADPH |

| Aldehyde Dehydrogenase (ALDH) | Oxidation of aldehydes to carboxylic acids | ALDH2, ALDH1A1 | Mitochondria, Cytosol | NAD⁺ |

Molecular Mechanisms of Biological Interaction and Toxicity

Reactive aldehydes are highly electrophilic molecules that can readily form covalent adducts with nucleophilic groups on cellular macromolecules, including proteins and nucleic acids. mdpi.com This non-enzymatic modification is a key mechanism of their toxicity.

Protein Carbonylation: The introduction of carbonyl groups (aldehydes and ketones) into protein side chains is a form of oxidative damage known as protein carbonylation. nih.gov Aldehydes, particularly α,β-unsaturated aldehydes like 4-HNE derived from lipid peroxidation, can modify proteins through Michael addition reactions with the side chains of cysteine, histidine, and lysine (B10760008) residues. mdpi.comnih.gov These modifications can lead to significant alterations in protein structure and function, often resulting in enzyme inactivation. nih.gov Acetaldehyde can also form stable adducts with various proteins, which are believed to contribute to the toxic effects associated with chronic alcohol consumption. nih.gov Protein carbonylation is widely used as a biomarker for oxidative stress and damage. researchgate.net

Nucleic Acid Modification: Aldehydes can also react with the nitrogenous bases of DNA and RNA, forming a variety of adducts. beilstein-journals.orgnih.gov For example, malondialdehyde (MDA), another major product of lipid peroxidation, is known to be mutagenic and can react with deoxyguanosine, deoxyadenosine, and deoxycytidine residues in DNA. nih.gov Acetaldehyde and other lipid-derived aldehydes can also form DNA adducts, such as N²-etheno-2′-deoxyguanosine. mdpi.com These modifications can interfere with DNA replication and transcription, potentially leading to mutations and contributing to carcinogenesis. mdpi.com The ability to detect and map these modifications is crucial for understanding their biological significance. nih.gov

Table 2: Examples of Adducts Formed by Reactive Aldehydes

| Reactive Aldehyde | Target Macromolecule | Type of Adduct/Modification | Potential Consequence |

| 4-Hydroxynonenal (4-HNE) | Protein (Cysteine, Histidine, Lysine) | Michael Adducts (Protein Carbonylation) | Enzyme inactivation, altered cell signaling mdpi.comnih.gov |

| Malondialdehyde (MDA) | DNA (e.g., Deoxyguanosine) | DNA Adducts (e.g., M1G) | Mutagenesis nih.gov |

| Acetaldehyde | Protein | Stable Protein Adducts | Disruption of protein function, toxicity nih.gov |

| Acetaldehyde | DNA | DNA Adducts | Genetic instability, carcinogenesis mdpi.com |

The presence of reactive aldehydes is intrinsically linked to oxidative stress, both as a cause and a consequence. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. nih.gov

The metabolism of compounds that produce aldehydes can be a direct source of ROS. For example, the metabolism of ethanol via the CYP2E1 enzyme generates ROS, contributing to oxidative stress. mdpi.comnih.gov The metabolic processing of acetaldehyde itself can also contribute to a pro-oxidant state. nih.gov

Furthermore, the accumulation of aldehydes from processes like lipid peroxidation is a hallmark of oxidative damage. nih.gov These aldehydes can propagate oxidative stress by depleting cellular antioxidants, such as glutathione, and by forming adducts with key proteins involved in antioxidant defense pathways. jrenhep.comnih.gov This can lead to mitochondrial dysfunction, a major source of cellular ROS, further exacerbating oxidative stress. nih.govjrenhep.com The resulting cycle of ROS production and aldehyde formation can trigger inflammatory signaling pathways and ultimately lead to cellular damage, apoptosis, and necrosis. nih.govjrenhep.com Studies have shown that acetaldehyde can induce oxidative stress, endoplasmic reticulum stress, and mitochondrial dysfunction in hepatocytes. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.comgeorgiasouthern.edu By systematically modifying different parts of a lead molecule and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features—or pharmacophores—responsible for the desired effect. oncodesign-services.comgeorgiasouthern.edu This information is critical for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. oncodesign-services.com

For analogues related to the this compound scaffold, SAR studies would typically involve modifying three main components: the piperidine ring, the methyl group on the piperidine nitrogen, and the acetaldehyde side chain.

The Piperidine Ring: Modifications could include altering its substitution pattern or replacing it with other heterocyclic systems to probe the importance of the ring's size, conformation, and basicity for biological activity. Piperidine and its derivatives are common scaffolds in pharmacologically active compounds. scielo.brresearchgate.net

The N-Methyl Group: The methyl group could be replaced with other alkyl or aryl groups to assess how steric bulk and electronics at this position affect target interaction.

The Acetaldehyde Side Chain: The reactive aldehyde group is a key feature. SAR studies might replace it with other functional groups (e.g., carboxylic acid, alcohol, amide) or alter the length of the alkyl chain connecting it to the piperidine ring to determine its role in the compound's activity. mdpi.com

For instance, in the development of acetylcholinesterase inhibitors, a SAR study on 1-benzyl-4-substituted piperidine derivatives found that specific modifications, such as the introduction of a 5,6-dimethoxy-1-oxoindan-2-yl)methyl moiety at the 4-position, led to a highly potent and selective inhibitor. nih.gov This exemplifies how systematic structural changes can dramatically enhance biological activity. Such studies are essential for transforming an initial hit compound into a viable drug candidate. oncodesign-services.com

Lack of Publicly Available Research Hinders In Silico Target Prediction for this compound Derivatives

Despite the growing interest in computational and in silico approaches for drug discovery, a thorough review of available scientific literature and patent databases reveals a significant gap in research specifically focused on the biological target prediction of derivatives of this compound. While computational studies are prevalent for broader categories of piperidine-containing compounds, specific data on the application of these methods to derivatives of this compound remains elusive.

Computational methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping, are powerful tools in modern medicinal chemistry. They allow researchers to predict the biological targets of novel compounds, understand their mechanisms of action, and optimize their therapeutic potential before engaging in costly and time-consuming laboratory experiments. These in silico techniques are particularly valuable for exploring the therapeutic possibilities of derivatives of known chemical scaffolds.

However, the successful application of these computational approaches is contingent on the availability of existing data. For a specific class of compounds like the derivatives of this compound, the absence of published research on their synthesis and biological activity means that there is no foundation upon which to build predictive computational models.

The lack of available information prevents a detailed analysis within the requested framework. There are no specific research findings to populate data tables or to detail the computational methodologies that have been applied to this particular set of chemical structures. While general principles of in silico target prediction are well-established, their specific application to this compound derivatives has not been documented in the accessible scientific literature.

Therefore, until research is conducted and published on the biological activities of this specific class of compounds, any discussion on the computational and in silico prediction of their biological targets would be purely speculative and not based on scientific evidence.

Advanced Analytical and Characterization Techniques for 1 Methylpiperidin 4 Yl Acetaldehyde

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of (1-Methylpiperidin-4-YL)acetaldehyde by probing the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy provides definitive information about the carbon-hydrogen framework of a molecule. youtube.com For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. The key expected signals for this compound include a distinct downfield singlet or triplet for the aldehydic proton (CHO), signals for the protons on the piperidine (B6355638) ring, and a singlet for the N-methyl group.

¹³C NMR: Carbon-13 NMR provides direct information about the carbon skeleton of the molecule, with each unique carbon atom typically producing a distinct signal. bhu.ac.in The chemical shifts are influenced by the electronic environment of each carbon. libretexts.org For this compound, the carbonyl carbon of the aldehyde group is expected to appear significantly downfield (190-200 ppm). bhu.ac.in The carbons of the piperidine ring and the N-methyl group will resonate in the aliphatic region.

Expected NMR Data for this compound

| Atom Type | ¹H NMR Expected Chemical Shift (ppm) | ¹³C NMR Expected Chemical Shift (ppm) | Key Correlations |

|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 9.7 (t) | 200 - 205 | The aldehyde proton would show a correlation to the carbonyl carbon in a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. |

| Methylene (B1212753) (-CH₂-CHO) | 2.2 - 2.4 (d) | 45 - 55 | These protons are adjacent to the aldehyde and would couple with the aldehyde proton. |

| Piperidine Ring (CH) | 1.8 - 2.0 (m) | 30 - 40 | The methine proton at the 4-position of the piperidine ring. |

| Piperidine Ring (-CH₂-) | 1.2 - 1.8 (m) | 25 - 35 | Protons on the piperidine ring carbons. |

Note: Predicted values are based on standard chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₅NO), the exact mass is 141.1154 g/mol . nih.gov In an MS experiment, this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 141. The fragmentation pattern can provide further structural information, with common fragmentation pathways including the loss of the aldehyde group or cleavage of the piperidine ring. This analysis can be used to identify adducts and impurities. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its aldehyde and amine functionalities.

A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the aldehyde group is expected to appear around 1720-1740 cm⁻¹. copernicus.org Additionally, two distinct peaks corresponding to the aldehydic C-H stretch are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹. copernicus.org The presence of the N-methylpiperidine moiety would be confirmed by C-H stretching vibrations in the 2800-3000 cm⁻¹ region and C-N stretching vibrations.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C-H Stretch | ~2820 and ~2720 | Medium |

| Aldehyde | C=O Stretch | ~1725 | Strong |

| Alkane (Piperidine, Methyl) | C-H Stretch | 2850 - 2960 | Strong |

Chromatographic Methods for Purity Assessment and Separation (e.g., LCMS)

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LCMS) is a particularly powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. In the analysis of this compound, an appropriate HPLC column (such as a C18 reverse-phase column) would be used to separate the compound from any impurities. The eluent from the HPLC is then directed into the mass spectrometer, which provides a mass spectrum for the separated components. This allows for the unambiguous identification of the main compound and the characterization of any impurities, even at very low levels. Derivatization strategies can also be employed to enhance the detectability and stability of the aldehyde during analysis. tandfonline.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and the absolute conformation of the molecule.

For a molecule like this compound, which is not chiral, the primary value of X-ray crystallography would be to determine the precise solid-state conformation. If a suitable single crystal of the compound or a derivative could be grown, the analysis would be expected to confirm the chair conformation of the piperidine ring, which is the most stable arrangement. mdpi.comnih.gov It would also reveal the orientation of the N-methyl and the acetaldehyde (B116499) substituents (axial vs. equatorial) and the torsion angles within the molecule.

Emerging Analytical Techniques in Aldehyde and Amine Chemistry

The field of analytical chemistry is continuously evolving, with new techniques being developed for the sensitive and selective analysis of molecules containing aldehyde and amine functionalities.

One area of advancement is in the development of novel derivatization reagents that react specifically with aldehydes or amines to produce derivatives with enhanced detectability by techniques like fluorescence or mass spectrometry. tandfonline.com This improves sensitivity and allows for quantification in complex matrices.

Furthermore, advances in catalysis are providing new methods for reactions involving these functional groups, such as reductive amination, which combines an aldehyde/ketone with an amine. frontiersin.org Understanding the mechanisms of these reactions is being aided by computational techniques like Density Functional Theory (DFT), which can model reaction pathways and transition states, providing insights that are difficult to obtain experimentally. acs.org These theoretical studies, combined with advanced analytical methods, offer a more complete picture of the chemical behavior of compounds like this compound. acs.org

Potential Applications in Specialized Chemical Fields and Drug Discovery

Role as a Key Intermediate in Complex Molecule Synthesis

The reactivity of the aldehyde functional group, combined with the structural features of the 1-methylpiperidine (B42303) moiety, positions (1-Methylpiperidin-4-YL)acetaldehyde as a crucial intermediate in the synthesis of intricate organic molecules. The aldehyde allows for a variety of chemical transformations, including nucleophilic additions, reductions, and condensations, which are fundamental in the assembly of complex structures.

One of the notable applications of this compound is in the preparation of potent and selective agonists for serotonin (B10506) receptors, particularly the 5-HT1D subtype, which have been investigated for their potential as antipsychotics. chemicalbook.com The synthesis of these agonists often involves the reaction of this compound with indole-containing compounds. A classic synthetic strategy that could employ this intermediate is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline or a tetrahydroisoquinoline. wikipedia.orgnumberanalytics.comnrochemistry.com In this context, tryptamine (B22526) or its derivatives could react with this compound to generate complex heterocyclic systems that are core structures in many biologically active compounds. nih.gov

Another powerful tool in synthetic organic chemistry that highlights the utility of this aldehyde is the Wittig reaction . This reaction allows for the conversion of aldehydes and ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.com this compound can react with a phosphonium (B103445) ylide to form a substituted alkene, introducing a new carbon-carbon double bond and extending the carbon chain. This provides a versatile method for creating more complex molecular architectures from this relatively simple starting material.

Furthermore, the aldehyde group can participate in multi-component reactions, which are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov This approach is particularly valuable in the construction of diverse chemical libraries for drug discovery.

Contributions to Pharmaceutical Scaffolds and Drug Design

The 1-methylpiperidine motif is a prevalent scaffold in numerous pharmaceuticals due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability. The incorporation of the this compound unit into a larger molecule can significantly influence its pharmacokinetic and pharmacodynamic profile.

A prominent example of the relevance of this structural unit is in the development of agonists for the 5-HT1F receptor, which are targeted for the treatment of migraine. nih.govgoogle.com For instance, the synthesis of compounds like 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, a potent 5-HT1F agonist, involves intermediates that are structurally related to this compound. google.com Although this specific example is a ketone derivative, the synthetic pathways often start from similar piperidine-based precursors, highlighting the importance of the core structure. Research into pyridinylmethylenepiperidine derivatives as 5-HT1F receptor agonists further underscores the value of the (1-methylpiperidin-4-yl) moiety in designing new therapeutic agents. nih.gov

The piperidine (B6355638) ring in these drug candidates often interacts with specific residues in the target receptor, contributing to the binding affinity and selectivity. The nitrogen atom of the piperidine can act as a hydrogen bond acceptor or be protonated at physiological pH, allowing for ionic interactions. The methyl group on the nitrogen can also influence the compound's lipophilicity and metabolic fate.

Catalytic Applications in Organic Transformations

While direct catalytic applications of this compound itself are not extensively documented, its structural components—the piperidine ring and the aldehyde group—are known to be involved in various catalytic processes.

Piperidine and its derivatives are widely used as basic catalysts in a range of organic reactions, such as the Knoevenagel condensation. researchgate.net The basic nitrogen atom can activate substrates and facilitate reactions. Although the primary amine of piperidine is more commonly used for this purpose, the tertiary amine in the 1-methylpiperidine moiety can still exhibit basic properties.

The aldehyde functional group, on the other hand, can participate in organocatalysis. For instance, aldehydes can act as catalysts in certain transformations, although this is a more specialized area of research. iitm.ac.in More broadly, piperidine-containing structures can be functionalized to create chiral catalysts for asymmetric synthesis, a critical field in the production of enantiomerically pure pharmaceuticals.

Research Chemical Utility and Reagent Development

The reactive nature of the aldehyde group makes this compound a useful starting material for the development of specialized research chemicals and reagents.

For example, it can be used in the synthesis of fluorescent probes . nih.govnih.gov By attaching a fluorophore to the (1-methylpiperidin-4-yl) scaffold through a reaction with the aldehyde group, researchers can create tools for imaging and studying biological processes. The piperidine moiety can also serve as a targeting group, directing the probe to specific cellular compartments or receptors.

Furthermore, this compound can be a precursor for the development of affinity chromatography ligands . nih.govnih.gov By immobilizing a derivative of this compound onto a solid support, a stationary phase can be created for the purification of specific proteins or other biomolecules that have an affinity for the piperidine-based ligand. This is a valuable technique in proteomics and drug discovery research.

The versatility of this compound also lends itself to its use in combinatorial chemistry . nih.govuzh.chresearchgate.net Its ability to undergo a variety of reactions allows for its incorporation into large libraries of compounds, which can then be screened for biological activity. This high-throughput approach is a cornerstone of modern drug discovery.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Methylpiperidin-4-YL)acetaldehyde in academic research?

- Methodological Answer : The compound can be synthesized via reductive amination or condensation reactions involving piperidine derivatives and acetaldehyde precursors. For example, analogous syntheses of piperidine-acetaldehyde hybrids involve reacting 1-methylpiperidin-4-one with acetaldehyde under controlled pH and temperature, followed by purification via column chromatography. Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, catalyst selection) to minimize side products like trimerization of acetaldehyde, which is a known challenge in aldehyde chemistry .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to identify proton environments (e.g., methyl groups on the piperidine ring, aldehydic proton) and verify stereochemistry.

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination, which is critical for resolving conformational ambiguities in the piperidine ring .

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns using HRMS or LC-MS .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace levels of this compound in biological matrices, and how can they be mitigated?

- Methodological Answer :

- Challenge : Interference from endogenous aldehydes (e.g., acetaldehyde) and matrix effects in biofluids.

- Solutions :

- Derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV detection enhances specificity .

- Use isotopically labeled internal standards (e.g., -acetaldehyde analogs) to correct for recovery losses in mass spectrometry .

- Validation : Perform spike-and-recovery experiments and compare results across multiple detection platforms (e.g., PTR-MS vs. DNPH-HPLC) to resolve discrepancies in sensitivity .

Q. How do structural modifications to the piperidine ring affect the compound’s reactivity and metabolic stability?

- Methodological Answer :

- Experimental Design : Synthesize analogs with variations in ring substituents (e.g., methyl, fluoro groups) and assess:

- Reactivity : Kinetic studies under varying pH and temperature conditions.

- Metabolism : In vitro assays with liver microsomes to track acetaldehyde release via cytochrome P450 enzymes .

- Data Interpretation : Use computational tools (e.g., molecular docking) to correlate structural features with metabolic pathways, such as oxidation by aldehyde dehydrogenase (ALDH) .

Q. What strategies are effective in resolving contradictions between experimental and simulated adsorption data for this compound?

- Methodological Answer :

- Adsorption Studies : Apply Langmuir isotherm models to experimental adsorption data (e.g., on activated carbon). Adjust parameters (e.g., equilibrium constant) via "best fit" optimization to align simulations with observed results .

- Data Table :

| Parameter | Experimental Value | Simulated Value | Error (%) |

|---|---|---|---|

| 2.3 | 2.5 | 8.7 | |

| 4.1 mmol/g | 4.0 mmol/g | 2.4 |

- Resolution : Re-evaluate assumptions in the model (e.g., monolayer vs. multilayer adsorption) and validate with breakthrough experiments for binary mixtures .

Methodological and Safety Considerations

Q. What protocols ensure safe handling of this compound given its potential toxicity?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and chemical-resistant lab coats.

- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent oxidation. Store at -20°C for long-term stability .

- Waste Disposal : Neutralize aldehydic residues with sodium bisulfite before disposal .

Q. How can researchers validate computational models predicting the environmental persistence of this compound?

- Methodological Answer :

- In Silico Tools : Use EPI Suite or OPERA to estimate biodegradation half-lives and aquatic toxicity.

- Experimental Validation : Conduct OECD 301D ready biodegradability tests and compare results with model predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。